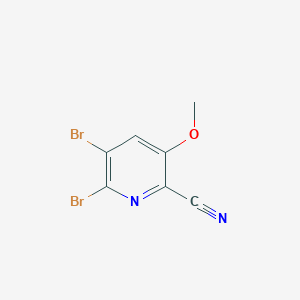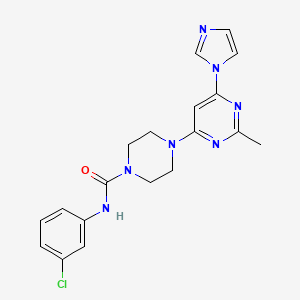![molecular formula C21H21N3O2S B2709256 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 940745-85-7](/img/structure/B2709256.png)
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound. Given its intricate structure, this compound often finds its application in advanced chemical research, pharmacology, and material science.
準備方法
Synthetic routes and reaction conditions: : The synthesis of this compound involves a multi-step process starting with the derivation of the pyrimidine core. Initially, a condensation reaction between an aromatic aldehyde and a thiourea forms a pyrimidine scaffold. Subsequent alkylation and cyclization steps introduce the phenyl and phenethyl groups.
Industrial production methods: : In industrial settings, this compound's synthesis employs high-efficiency reactors and optimized catalytic conditions to ensure maximum yield and purity. Techniques such as continuous flow synthesis and microwave-assisted reactions are often utilized.
化学反応の分析
Types of reactions: : This compound undergoes various types of chemical reactions, including:
Oxidation: : It can be oxidized to introduce functional groups or modify the methylthio segment.
Reduction: : Certain conditions can reduce the phenyl rings or alter other reactive sites.
Substitution: : Halogenation and nitration reactions are common, especially in the aromatic rings.
Common reagents and conditions: : Oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substituting agents like halogens are frequently employed. Reaction conditions often involve controlled temperatures and solvent environments to ensure specificity.
Major products formed: : Typical products of these reactions include modified pyrimidines with altered aromatic rings and side chains, which have varied applications based on their specific structural modifications.
科学的研究の応用
Chemistry: : In chemistry, this compound is utilized as a building block for synthesizing complex organic molecules and exploring reaction mechanisms.
Biology: : Biologically, it is studied for its interaction with enzymes and proteins, potentially leading to the discovery of new biochemical pathways.
Medicine: : In pharmacology, it serves as a lead compound in drug discovery, particularly in designing molecules with therapeutic potential for diseases like cancer or neurological disorders.
Industry: : Industrially, it is used in developing advanced materials, including polymers with specific electronic properties and catalytic agents for chemical processes.
作用機序
Molecular targets and pathways: : The compound's effects are mediated through its interaction with specific molecular targets, such as enzymes or receptors. These interactions alter the function of these targets, leading to downstream effects on cellular pathways.
類似化合物との比較
Comparison and uniqueness: : Compared to similar compounds like 4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione, the presence of the methylthio group provides unique electronic properties and reactivity. This uniqueness makes it particularly valuable in specific research contexts.
List of similar compounds
4-(4-(methylsulfonyl)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(ethylthio)phenyl)-6-phenethyl-pyrimidine-2,5-dione
4-(4-(methylthio)phenyl)-6-phenyl-pyrimidine-2,5-dione
So, there you have it—a deep dive into 4-(4-(methylthio)phenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione. How do you find it?
特性
IUPAC Name |
4-(4-methylsulfanylphenyl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-27-16-9-7-15(8-10-16)19-18-17(22-21(26)23-19)13-24(20(18)25)12-11-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJSFPDJXLXNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2C3=C(CN(C3=O)CCC4=CC=CC=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Benzoyl-N-[3-(2-oxoazetidin-1-yl)phenyl]piperidine-4-carboxamide](/img/structure/B2709177.png)
![methyl 3-({[(2-methylphenyl)carbamoyl]methyl}(phenyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2709178.png)


![1-(2,4-dichlorophenyl)-2-(4-methoxybenzenesulfonyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2709186.png)
![N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709187.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-3-yl]acetamide, trifluoroacetic acid](/img/structure/B2709191.png)

![1-(4-chlorophenyl)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)methanesulfonamide](/img/structure/B2709193.png)


